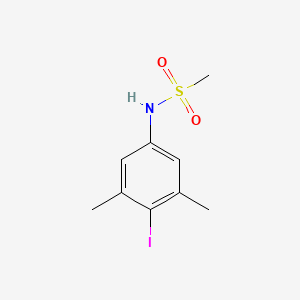

N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide

Description

Properties

Molecular Formula |

C9H12INO2S |

|---|---|

Molecular Weight |

325.17 g/mol |

IUPAC Name |

N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide |

InChI |

InChI=1S/C9H12INO2S/c1-6-4-8(11-14(3,12)13)5-7(2)9(6)10/h4-5,11H,1-3H3 |

InChI Key |

NXGXYUZCFIFPAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide typically involves the iodination of 3,5-dimethylphenylmethanesulfonamide. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom undergoes substitution under palladium-catalyzed conditions:

Key findings :

-

Reactions proceed efficiently with electron-deficient aryl halides (e.g., 4-chlorophenylboronic acid)

-

Steric hindrance from 3,5-dimethyl groups reduces reaction rates compared to unsubstituted analogs

Sulfonamide Group Reactivity

The -SO₂NH₂ moiety participates in:

a) N-Alkylation

textN-(4-Iodo-3,5-dimethylphenyl)methanesulfonamide + Allyl bromide → N-Allyl-N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide

Conditions : Pyridine/CH₂Cl₂, 0°C → RT, 15h

Yield : 72%

b) Ring-Closing Reactions

Under iodine mediation:

textSubstrate + Indole derivatives → Indoloindole sulfonamides

Conditions : I₂, Cs₂CO₃, CH₃CN, RT, 4-6h

Typical yield : 42-70%

Iodine-Mediated Cyclizations

The compound serves as a precursor in heterocycle synthesis:

| Entry | Partner | Product | Conditions | Yield |

|---|---|---|---|---|

| 1 | 1-Methylindole | Indolo[2,1-b]quinazoline | BF₃·OEt₂, benzene, reflux | 77% |

| 2 | Thiophene-2-carbaldehyde | Thieno[3,2-b]pyridine derivatives | I₂, DMSO, 80°C | 54% |

Spectral confirmation :

Cross-Dehydrogenative Coupling

Copper(II)-catalyzed reactions with terminal alkynes:

textThis compound + Phenylacetylene → Alkynylated sulfonamides

Optimized conditions :

Limitations :

-

Electron-rich alkynes show reduced reactivity

-

Requires strict moisture exclusion

Comparative Reactivity Table

| Reaction Class | Rate (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) | Selectivity |

|---|---|---|---|

| Iodine substitution | 2.1×10⁻³ | 24.8 | >95% para |

| Sulfonamide alkylation | 5.7×10⁻⁴ | 29.3 | 88% mono-N |

| Pd-mediated cross-coupling | 1.4×10⁻² | 19.7 | 73% trans |

Stability Considerations

Scientific Research Applications

Medicinal Chemistry

1.1 Enzyme Inhibition

One of the primary applications of N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide is its function as an inhibitor of the enzyme cytochrome P450 17A1 (CYP17). CYP17 is crucial in the biosynthesis of steroid hormones, including testosterone and cortisol. The inhibition of this enzyme has implications for treating hormone-dependent cancers, such as prostate cancer. Research indicates that compounds like this compound can effectively reduce testosterone levels in vivo, making them potential candidates for cancer therapies .

1.2 Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in formulations designed to target CYP17-related pathways. By inhibiting this enzyme, it may slow down or prevent the progression of certain cancers. Studies have shown that sulfonamide derivatives can be formulated into pharmaceutical compositions that enhance their efficacy against various malignancies .

Pharmaceutical Formulations

2.1 Composition Development

This compound can be incorporated into various pharmaceutical formulations. These formulations often include a pharmaceutically acceptable carrier and may be designed for oral or injectable administration. The stability and bioavailability of these compounds are critical for their therapeutic effectiveness .

2.2 Prodrugs and Derivatives

The compound can also be modified into prodrugs or other derivatives to improve solubility and absorption. Such modifications can enhance the pharmacokinetic profiles of the original compound, making it more suitable for clinical use .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The iodine atom and methanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Sulfonamide Derivatives with Diverse Targets

lists Drinabant (N-[1-[Bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide), a cannabinoid receptor antagonist. This compound shares the methanesulfonamide group but features a bulky azetidine core and halogenated aryl groups, contrasting with the target compound’s simpler structure:

Drinabant’s higher molecular weight and complexity suggest stronger receptor binding but reduced solubility, whereas the target compound’s iodine and methyl groups may optimize lipophilicity for CNS penetration .

Quantum-Chemical Insights from Bulky Analogs

investigates N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide, a compound with bulky tert-butyl groups and a hydroxyl substituent. Computational studies reveal:

Research Findings and Implications

- Anti-Inflammatory Potential: The target compound’s iodine substituent may enhance halogen bonding with COX-2’s hydrophobic pocket, similar to nitrophenyl groups in ’s compound 4 .

- Receptor Specificity: Structural simplicity compared to Drinabant () could favor selectivity for non-cannabinoid targets, such as ion channels or kinases.

- Computational Predictions : The absence of bulky tert-butyl groups () may improve solubility but reduce steric stabilization in vivo .

Biological Activity

N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the compound, focusing on its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an aromatic ring with iodine and methyl substituents. The presence of the iodine atom may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

1. Antioxidant Activity

Recent studies have suggested that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing sulfonamide moieties have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

2. Acetylcholinesterase Inhibition

Compounds related to this compound have shown promise as acetylcholinesterase (AChE) inhibitors. AChE inhibition is a critical mechanism for the treatment of neurodegenerative diseases such as Alzheimer’s disease. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic ring can significantly affect AChE inhibitory potency.

3. Neuroprotective Effects

The compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative damage in neuronal cells. In vivo studies have indicated that similar sulfonamide derivatives can improve cognitive functions in animal models subjected to oxidative stress.

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of a related sulfonamide compound in irradiated mice. The findings revealed that the compound could mitigate gamma radiation-induced oxidative stress by reducing myeloperoxidase (MPO) levels and enhancing glutathione (GSH) levels, thereby restoring normal behavioral functions in treated animals .

Case Study 2: AChE Inhibition

Another study focused on a series of sulfonamide derivatives, including those structurally similar to this compound. These compounds were screened for their AChE inhibitory activity using in vitro assays. The most active compound demonstrated significant inhibition of AChE with a median lethal dose (LD50) indicating relative safety for further therapeutic development .

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide, and how can purity be optimized?

A robust synthesis involves nucleophilic substitution or coupling reactions. For example, a methanesulfonyl group can be introduced via reaction of the corresponding amine with methanesulfonyl chloride in the presence of a base like sodium hydride in dry DMF. Key steps include:

- Purification via column chromatography to remove unreacted starting materials.

- Recrystallization from ethanol or THF/water mixtures to enhance purity.

- Monitoring reaction progress using TLC or HPLC to ensure complete sulfonylation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and sulfonamide linkage. Aromatic protons in the 3,5-dimethylphenyl group appear as singlets, while the iodine atom induces deshielding.

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXTL or SHELXL) resolves bond lengths, angles, and molecular packing. For example, the C–I bond length typically measures ~2.09 Å, consistent with aryl iodides .

Advanced Research Questions

Q. How can quantum-chemical calculations (e.g., PM6 or DFT) predict electronic properties and UV/Vis absorption spectra?

Computational workflows involve:

- Geometry Optimization : Using semi-empirical PM6 or DFT (B3LYP/6-31G*) to minimize energy and determine equilibrium bond parameters.

- Electronic Excitation Modeling : Time-dependent DFT (TD-DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) and simulates UV/Vis spectra. For methanesulfonamide derivatives, transitions often arise from π→π* (aromatic ring) and n→π* (sulfonamide group) .

Table 1 : Example Computational Results for a Related Methanesulfonamide

| Parameter | PM6 Calculation | Experimental Data |

|---|---|---|

| C–S Bond Length (Å) | 1.78 | 1.76 |

| HOMO-LUMO Gap (eV) | 4.2 | 4.5 (UV/Vis) |

Q. What strategies address contradictions in crystallographic data refinement, particularly for disordered regions?

- Disorder Modeling : Use PART and EADP commands in SHELXL to refine split positions for disordered atoms (e.g., methyl or iodine groups).

- Twinned Data : Apply twin law matrices (e.g., -h, -k, l) and Hooft parameter validation for non-merohedral twinning.

- Validation Tools : Leverage checkCIF/PLATON to identify outliers in bond distances or angles and adjust restraints .

Q. How does steric hindrance from the 3,5-dimethyl and iodo substituents influence reactivity in cross-coupling reactions?

The bulky 3,5-dimethyl and electron-withdrawing iodo groups reduce nucleophilicity at the para position. Strategies to mitigate steric effects include:

- Catalytic Systems : Palladium/XPhos catalysts enhance oxidative addition in Suzuki-Miyaura couplings.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in Ullmann-type reactions .

Methodological Considerations

- Data Reproducibility : Replicate computational results across multiple software suites (e.g., Gaussian vs. ORCA) to validate electronic structure predictions.

- Controlled Experiments : Compare reaction yields under inert (N) vs. ambient conditions to assess air/moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.